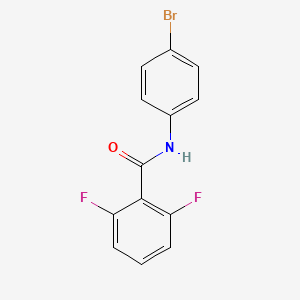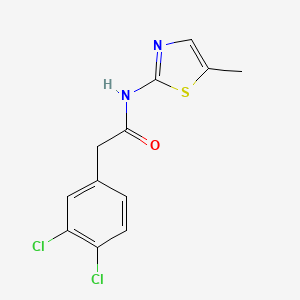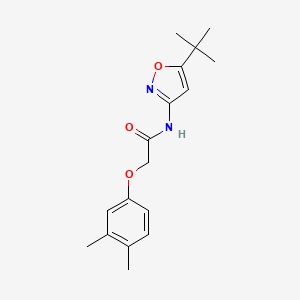
N-(4-bromophenyl)-2,6-difluorobenzamide
Overview
Description
N-(4-bromophenyl)-2,6-difluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to a phenyl ring and two fluorine atoms attached to a benzamide structure
Scientific Research Applications
N-(4-bromophenyl)-2,6-difluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It is employed in biological research to study the interactions of benzamide derivatives with various biological targets.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial and antiproliferative activities . These compounds may target key proteins or enzymes in microbial organisms or cancer cells, disrupting their normal functions .
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in the biological processes of the organisms . For instance, they may inhibit the activity of essential enzymes, disrupt cell division, or interfere with DNA replication .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, leading to downstream effects such as cell death or growth inhibition .
Result of Action
Based on the activities of similar compounds, it may lead to cell death or growth inhibition in targeted organisms or cells .
Action Environment
The action, efficacy, and stability of N-(4-bromophenyl)-2,6-difluorobenzamide could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state, which could influence its absorption and distribution. Temperature could affect its stability, while the presence of other substances could lead to interactions that affect its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2,6-difluorobenzamide typically involves the condensation of 4-bromoaniline with 2,6-difluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2,6-difluorobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura cross-coupling reaction.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: This reaction involves the use of palladium catalysts and boronic acids to substitute the bromine atom with various functional groups.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, the Suzuki-Miyaura cross-coupling reaction can yield a variety of substituted benzamides with different functional groups attached to the phenyl ring .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-2-chlorobenzamide
- N-(4-bromophenyl)-2,6-dichlorobenzamide
- N-(4-bromophenyl)-2,6-dimethylbenzamide
Uniqueness
N-(4-bromophenyl)-2,6-difluorobenzamide is unique due to the presence of two fluorine atoms on the benzamide structure. This modification can enhance the compound’s stability, lipophilicity, and biological activity compared to similar compounds with different substituents .
Properties
IUPAC Name |
N-(4-bromophenyl)-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF2NO/c14-8-4-6-9(7-5-8)17-13(18)12-10(15)2-1-3-11(12)16/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUNQOIPWNMCLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4431834.png)
![3-ethoxy-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B4431838.png)



![2-phenoxy-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4431853.png)




METHANONE](/img/structure/B4431875.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-5-methylthiophene-2-carboxamide](/img/structure/B4431903.png)
![N-[4-(piperidine-1-carbonyl)phenyl]adamantane-1-carboxamide](/img/structure/B4431908.png)
